2-Amino-3,8-diethylquinoline
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Overview
Description
2-Amino-3,8-diethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their diverse applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (nitrogen) in quinolines allows them to participate in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-3,8-diethylquinoline, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols using microwave or ultraviolet irradiation are some of the advanced methods used . These methods aim to produce quinoline derivatives efficiently while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,8-diethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline derivatives with different functional groups .
Scientific Research Applications
2-Amino-3,8-diethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: They are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-3,8-diethylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death .
Comparison with Similar Compounds
Quinoxalines: These are 1,4-diazines with similar structural motifs and biological activities.
Quinolin-8-amines: Isomerically related compounds with valuable applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-Amino-3,8-diethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of amino and ethyl groups at specific positions on the quinoline ring can enhance its interaction with molecular targets and improve its pharmacological properties .
Properties
CAS No. |
948292-00-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3,8-diethylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
WKCOWLLZBGOAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)N)CC |
Origin of Product |
United States |
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